molecular formula C14H20N4 B4702196 N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine

N-(1-ethyl-4-piperidinyl)-1H-indazol-5-amine

Cat. No. B4702196
M. Wt: 244.34 g/mol
InChI Key: IYGVSWBNVYRXOK-UHFFFAOYSA-N
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Patent
US07217722B2

Procedure details

1-Ethyl-4-piperidone (76 mg), 5-aminoindazole (67 mg), and acetic acid (0.02 ml) were dissolved in methanol (1 ml), and a borane-pyridine complex (0.06 ml) was added dropwise to the solution at room temperature. The reaction-mixture was stirred at room temperature for 18 hr. A saturated aqueous sodium hydrogencarbonate solution (1 ml) was then added thereto, and the mixture was extracted with chloroform-propanol (3/1). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure. The residue was purified by HPLC [chloroform/methanol] to give the title compound (50 mg, yield 41%).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1)[CH3:2].[NH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][N:15]=[CH:14]2.C(O)(=O)C.C(=O)([O-])O.[Na+]>CO>[CH2:1]([N:3]1[CH2:8][CH2:7][CH:6]([NH:10][C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][N:15]=[CH:14]3)[CH2:5][CH2:4]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
C(C)N1CCC(CC1)=O
Name
Quantity
67 mg
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction-mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a borane-pyridine complex (0.06 ml) was added dropwise to the solution at room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform-propanol (3/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC [chloroform/methanol]

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)N1CCC(CC1)NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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